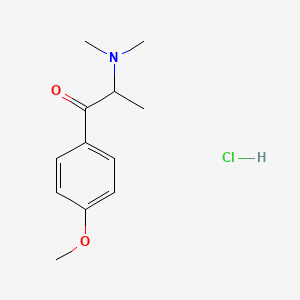

4-methoxy-N,N-Dimethylcathinone (hydrochloride)

説明

特性

IUPAC Name |

2-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9(13(2)3)12(14)10-5-7-11(15-4)8-6-10;/h5-9H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYJRDVVNSUBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101344446 | |

| Record name | 4-Methoxy-N,N-dimethylcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089307-23-2 | |

| Record name | 4-Methoxy-N,N-dimethylcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1089307232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-N,N-dimethylcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHOXY-N,N-DIMETHYLCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR3CC47DAT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

合成経路と反応条件: 4-メトキシ-N,N-ジメチルカチノン (塩酸塩)の合成は、通常、以下の手順が含まれます。

出発物質: 合成は、4-メトキシフェニルアセトンから始まります。

アミンの導入: 4-メトキシフェニルアセトンは、シアン化ホウ素ナトリウムなどの還元剤の存在下で、ジメチルアミンとの還元アミノ化を受けます。

塩酸塩の生成: 生成された4-メトキシ-N,N-ジメチルカチノンは、次に塩酸で処理することにより、その塩酸塩に変換されます。

工業的生産方法: 4-メトキシ-N,N-ジメチルカチノン (塩酸塩)の工業的生産方法は、実験室合成と同様ですが、収率と純度を高めるためにスケールアップされ、最適化されています。 これには、大規模反応器の使用、反応条件の精密な制御、再結晶などの精製技術が含まれます .

化学反応の分析

科学的研究への応用

化学: 4-メトキシ-N,N-ジメチルカチノン (塩酸塩)は、法医学サンプル中の合成カチノンの同定と定量のために、分析化学で標準物質として使用されます。

生物学: 生物学的研究では、この化合物は、神経伝達物質系、特にドーパミンやセロトニントランスポーターとの相互作用に対する影響について研究されています。

医学: 治療目的で使用されていませんが、中枢神経系に対する潜在的な影響とその他の精神活性物質との類似性について研究されています。

科学的研究の応用

Chemistry: 4-methoxy-N,N-Dimethylcathinone (hydrochloride) is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones in forensic samples.

Biology: In biological research, this compound is studied for its effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin transporters.

Medicine: While not used therapeutically, it is studied for its potential effects on the central nervous system and its similarity to other psychoactive substances.

Industry: In the industrial sector, it is used in the development of analytical methods and the calibration of instruments for the detection of synthetic cathinones .

作用機序

類似の化合物との比較

類似の化合物:

- 4-メチル-N,N-ジメチルカチノン (塩酸塩)

- N,N-ジメチルカチノン (塩酸塩)

- 4-クロロ-N,N-ジメチルカチノン (塩酸塩)

比較: 4-メトキシ-N,N-ジメチルカチノン (塩酸塩)は、芳香族環上のメトキシ基の存在により、ユニークな化合物です。このメトキシ基は、薬理学的特性と代謝経路に影響を与えます。4-メチル-N,N-ジメチルカチノン (塩酸塩)と比較して、メトキシ基は異なる電子効果と立体効果を与え、生物学的標的との相互作用が変化する可能性があります。 類似の化合物における異なる置換基(例:メチル、クロロ)の存在により、効力、作用時間、代謝安定性に違いが生じる可能性があります.

類似化合物との比較

Structural Similarity and Substituent Effects

Cathinones are β-keto analogs of amphetamines, with structural modifications significantly influencing their pharmacological activity. Below is a comparative analysis of 4-methoxy-N,N-DMC HCl and related compounds:

Table 1: Key Structural and Pharmacological Comparisons

Pharmacodynamic Differences

- Reuptake Inhibition: 4-Methoxy-N,N-DMC HCl exhibits moderate dopamine and norepinephrine reuptake inhibition but is less potent than methylenedioxy-substituted analogs like MDDM or diethylone . For example, Methamnetamine and Methylnaphthidate demonstrate stronger reuptake blockade due to bulkier or electron-donating substituents .

- Psychoactive Effects: Methylenedioxy-substituted cathinones (e.g., MDDM, diethylone) are associated with entactogen and empathogenic effects due to serotonin transporter (SERT) modulation, whereas 4-methoxy-N,N-DMC HCl likely has weaker serotonergic activity . N-Ethyl substitutions (e.g., 4-MEC) enhance stimulant effects by prolonging dopamine release .

Metabolic and Stability Profiles

- Stability: 4-Methoxy-N,N-DMC HCl is stable for ≥1 year at -20°C, comparable to other cathinones like 4-ethyl-N,N-DMC HCl .

- Metabolism : Methoxy groups are prone to O-demethylation via cytochrome P450 enzymes, generating polar metabolites that may alter toxicity profiles compared to methyl or ethyl derivatives .

Forensic and Regulatory Considerations

- 4-Methoxy-N,N-DMC HCl is often detected in wastewater via non-targeted screening, alongside dipentylone and phenethylamines, but requires reference standards for confirmation .

- Its structural similarity to regulated substances (e.g., MDMA, MDEA) complicates legal classification, though distinct fragmentation patterns in mass spectrometry aid identification .

生物活性

4-Methoxy-N,N-Dimethylcathinone (hydrochloride), also known as DR3CC47DAT, is a synthetic cathinone that has garnered attention for its psychoactive properties and its interaction with neurotransmitter systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, metabolic pathways, and relevant research findings.

Target Interactions

4-Methoxy-N,N-Dimethylcathinone primarily interacts with monoamine transporters, specifically the dopamine transporter (DAT) and serotonin transporter (SERT). Its action promotes the release of monoamines, particularly dopamine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft.

Biochemical Pathways

The compound is known to affect the monoaminergic system, influencing the reuptake processes of dopamine, serotonin, and norepinephrine. This modulation results in significant psychoactive effects similar to other cathinones.

Pharmacokinetics

Metabolism

4-Methoxy-N,N-Dimethylcathinone undergoes complex metabolic processes involving phase I and phase II metabolism. Key metabolic reactions include:

- N-demethylation

- Reduction of the β-ketone group

- Hydroxylation of the phenyl ring

These processes lead to various metabolites that can influence the compound's pharmacological profile and potential toxicity .

Stability and Distribution

In vitro studies indicate that 4-methoxy-N,N-Dimethylcathinone exhibits stability under controlled conditions but may degrade under certain environmental factors. Its distribution within cells is facilitated by DAT and SERT, which transport the compound across cell membranes.

Cellular Effects

4-Methoxy-N,N-Dimethylcathinone significantly impacts cellular functions by modulating signaling pathways such as the cAMP/PKA pathway. This modulation affects gene expression and cellular metabolism, contributing to its psychoactive effects.

Dosage Effects in Animal Models

Research shows that dosage significantly influences the behavioral effects observed in animal models. Lower doses may result in mild psychoactive effects, while higher doses can lead to pronounced changes in behavior and potential toxicity. This dose-dependent response highlights the importance of understanding safe usage levels for research purposes .

Metabolic Profile

Recent studies have identified several metabolites of 4-methoxy-N,N-Dimethylcathinone through high-resolution mass spectrometry (HRMS). The most notable metabolites include:

- 4-hydroxy-α-PVP : Predicted as a significant metabolite.

- Phase I metabolites : Resulting from various metabolic reactions such as oxidation and demethylation.

The identification of these metabolites is crucial for understanding the drug's pharmacodynamics and potential adverse effects .

| Metabolite | Type | Description |

|---|---|---|

| 4-hydroxy-α-PVP | Phase I | Major metabolite identified in human liver microsomes |

| N-demethylated forms | Phase I | Result from N-demethylation processes |

| Glucuronide conjugates | Phase II | Formed through glucuronidation reactions |

Case Studies

Case Study: Psychoactive Effects

A study involving animal models demonstrated that 4-methoxy-N,N-Dimethylcathinone exhibits psychostimulant properties. Mice exposed to varying doses showed an inverted U-shaped response curve concerning psychostimulant effects, indicating an optimal dose range for eliciting desired behavioral changes without severe side effects .

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 4-methoxy-N,N-dimethylcathinone (hydrochloride)?

- Answer : The compound consists of a methoxy-substituted phenyl ring attached to a dimethylcathinone backbone (propan-1-one derivative) with a tertiary amine group. The hydrochloride salt enhances water solubility, critical for in vitro assays. Key properties include:

- Molecular Formula : C₁₂H₁₇NO₂·HCl ( ).

- SMILES : CC(N(C)C)C(c1ccc(OC)cc1)=O.Cl ( ).

- Solubility : Hydrophilic due to ionic interactions (HCl salt); suitable for aqueous buffers ( ).

Q. What synthetic routes are reported for 4-methoxy-N,N-dimethylcathinone (hydrochloride)?

- Answer : Synthesis typically involves:

- Step 1 : Alkylation of 4-methoxypropiophenone with dimethylamine under reductive amination (e.g., NaBH₃CN or H₂/Pd-C).

- Step 2 : Salt formation via HCl gas bubbling in anhydrous ether ().

- Critical Parameters :

- Temperature control (< 40°C) to avoid ketone reduction.

- Anhydrous conditions to prevent hydrolysis ( ).

Q. How can researchers validate the identity and purity of this compound?

- Answer : Use a multi-technique approach:

- GC-MS : For volatile impurity detection (EI mode, m/z 207 [M⁺-HCl]) ( ).

- LC-QTOF-MS : High-resolution mass accuracy (±2 ppm) to confirm molecular ion [C₁₂H₁₇NO₂·HCl + H]⁺ ( ).

- X-ray crystallography : Resolves positional isomerism risks (e.g., 3-methoxy vs. 4-methoxy) ( ).

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy position, N-alkyl chain length) affect receptor binding affinity?

- Answer :

- Methoxy Position : Para-substitution (4-position) enhances serotonin receptor (5-HT₂A) affinity due to electron-donating effects, stabilizing π-π interactions ().

- N-Alkyl Groups : Dimethylation reduces metabolic degradation (vs. monoalkyl) but may lower dopamine transporter (DAT) inhibition ().

- Experimental Design :

- Radioligand binding assays (³H-ketanserin for 5-HT₂A; ³H-WIN 35,428 for DAT).

- Compare IC₅₀ values against structural analogs (e.g., 3-methoxy or N-ethyl variants) ( ).

Q. What analytical challenges arise in differentiating positional isomers (e.g., 4-methoxy vs. 3-methoxy)?

- Answer :

- Chromatographic Co-elution : Similar retention times on reverse-phase HPLC.

- Mass Spectrometry : Identical fragmentation patterns ( ).

- Resolution Strategies :

- NMR Coupling Constants : J-values for aromatic protons distinguish substitution patterns (para: singlet; meta/ortho: doublets) ( ).

- IR Spectroscopy : C-O stretching (1250 cm⁻¹) intensity varies with substitution ( ).

Q. How does the hydrochloride salt influence stability under varying pH conditions?

- Answer :

- Acidic Conditions (pH < 3) : Stable due to protonated amine (prevents oxidation).

- Neutral/Alkaline Conditions (pH 7–9) : Risk of freebase precipitation or N-demethylation ( ).

- Methodology :

- Accelerated stability studies (40°C/75% RH) with LC-MS monitoring.

- Buffered solutions (pH 1–12) to track degradation products ( ).

Data Contradiction Analysis

Discrepancies in reported metabolic pathways: N-demethylation vs. β-ketone reduction.

- Answer :

- Species Variability : Human liver microsomes favor N-demethylation (CYP2D6), while rodent models show β-ketone reduction (aldo-keto reductases) ().

- Experimental Mitigation :

- Use human hepatocytes or CYP-expressing recombinant enzymes.

- Isotope-labeling (¹⁴C) to track metabolic fate ().

Safety and Handling

Q. What precautions are critical for handling this compound in laboratory settings?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。